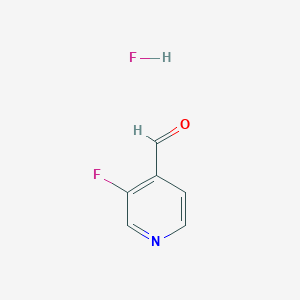

3-Fluoropyridine-4-carbaldehyde hydrofluoride

Description

3-Fluoropyridine-4-carbaldehyde hydrofluoride (CAS: 1820741-48-7) is a fluorinated pyridine derivative featuring a hydrofluoride salt and an aldehyde functional group at the 4-position of the pyridine ring. This compound is characterized by high purity (98%) and is utilized as a key intermediate in pharmaceutical synthesis and materials science due to its reactivity and fluorine-induced electronic effects . Its structure combines the electron-withdrawing fluorine atom at position 3 with the aldehyde group at position 4, enabling diverse reactivity in nucleophilic additions and condensation reactions.

Properties

IUPAC Name |

3-fluoropyridine-4-carbaldehyde;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO.FH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSZLZMWWAZMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)F.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring.

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. This suggests that the fluorine atom in the compound could influence its interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to have potential applications in various biological fields, suggesting they may interact with multiple biochemical pathways.

Biological Activity

3-Fluoropyridine-4-carbaldehyde hydrofluoride (CAS Number: 1394041-10-1) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a fluorine atom and a carbaldehyde group. The synthesis typically involves the reaction of 3-fluoropyridine with suitable aldehyde precursors under controlled conditions to yield the hydrofluoride form.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity

The compound has also been investigated for antiviral properties. In vitro studies demonstrate its ability to inhibit viral replication, making it a candidate for further development in antiviral therapies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized that the compound binds to enzymes or receptors involved in microbial growth and viral replication, thereby modulating their activity.

Table 1: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Antiviral Activity

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various fluorinated pyridines, including this compound. The results indicated that the compound showed potent activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

- Antiviral Research : In another investigation focused on antiviral agents, researchers assessed the efficacy of several pyridine derivatives against influenza viruses. The study found that this compound significantly inhibited viral replication in cell cultures, suggesting its potential as a therapeutic agent against influenza.

Scientific Research Applications

The compound 3-Fluoropyridine-4-carbaldehyde hydrofluoride is a fluorinated heterocyclic compound that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, synthetic methodologies, and potential therapeutic uses.

Drug Development

Fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them valuable in drug development. This compound can serve as an intermediate in synthesizing various pharmaceuticals. Its derivatives have been investigated for their potential as inhibitors of enzymes involved in metabolic pathways, including Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are relevant in diabetes treatment .

Anticancer Research

Research indicates that fluorinated pyridine derivatives may possess anticancer properties. The introduction of a fluorine atom can enhance the binding affinity of these compounds to biological targets, potentially leading to the development of new anticancer agents. Studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways .

Neuropharmacology

Fluorinated pyridines are also being explored for their effects on neurological conditions. Compounds similar to this compound have been evaluated for their ability to modulate neurotransmitter systems, which could lead to advancements in treatments for conditions such as schizophrenia and depression .

Late-Stage Functionalization

The late-stage functionalization of complex molecules using this compound allows for the introduction of various functional groups without extensive modification of the existing structure. This approach streamlines the synthesis of diverse chemical entities and enhances the efficiency of drug discovery processes .

Catalytic Reactions

Recent advancements have demonstrated the use of transition metal catalysts, such as Rhodium(III), in facilitating C–H functionalization reactions involving fluorinated pyridines. These methodologies expand the toolbox available for chemists working with fluorinated compounds and enhance the versatility of this compound in synthetic applications .

Case Study 1: DPP-IV Inhibitors

A study investigated the synthesis of novel DPP-IV inhibitors derived from this compound. The results indicated that these compounds exhibited significant inhibitory activity against DPP-IV, suggesting their potential as therapeutic agents for managing type 2 diabetes .

Case Study 2: Anticancer Activity

In another research effort, derivatives of 3-Fluoropyridine-4-carbaldehyde were tested for their cytotoxic effects on various cancer cell lines. The findings revealed that specific modifications to the compound's structure enhanced its efficacy against cancer cells, highlighting its promise as a lead compound in anticancer drug development .

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The fluorine atom’s position (e.g., C3 vs. C2) alters electron density distribution, impacting reactivity. For example, 3-fluoropyridine derivatives exhibit enhanced stability in electrophilic substitutions compared to 2-fluoro analogs .

- Counterion Influence : Hydrofluoride (HF) and hydrochloride (HCl) salts differ in solubility and stability. Hydrofluoride salts may enhance fluoride ion availability in specific reactions .

Reactivity and Functional Group Comparisons

- Aldehyde Reactivity : The aldehyde group in this compound participates in Schiff base formation, as demonstrated in patents where similar aldehydes react with amines (e.g., 4-fluoro-3-chloroaniline) to form imine intermediates . Comparatively, 5-Fluoropyridine-3-carbaldehyde hydrochloride’s aldehyde group is sterically hindered by the adjacent fluorine, reducing its reactivity in condensations .

- Halogen Effects : Bromine or iodine substituents (e.g., 2-Fluoro-4-iodo-3-pyridinecarboxaldehyde ) enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine’s electronegativity enhances metabolic stability in drug candidates .

Challenges and Industrial Considerations

- Synthesis Complexity : Precise control of fluorine and aldehyde group positioning requires optimized reaction conditions, as seen in the use of mixed solvents (TFE/MeCN) to stabilize intermediates .

- Counterion Handling : Hydrofluoride salts demand specialized equipment (e.g., plastic reactors) to avoid corrosion, unlike hydrochloride derivatives .

Preparation Methods

Fluorination Strategies

Fluorination of pyridine derivatives can be achieved by:

- Electrophilic fluorination : Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine selectively on the pyridine ring.

- Nucleophilic aromatic substitution (SNAr) : Where a suitable leaving group (e.g., chlorine) on the pyridine ring is replaced by fluoride ion, often using hydrogen fluoride or metal fluorides under controlled conditions.

The choice of method depends on the starting material and desired regioselectivity. For 3-fluoropyridine derivatives, nucleophilic substitution is common due to the electron-deficient nature of the pyridine ring facilitating substitution at the 3-position.

Aldehyde Group Introduction

The aldehyde group at the 4-position is typically introduced by:

- Formylation reactions such as the Vilsmeier-Haack reaction, which uses a combination of DMF and POCl3 to selectively introduce an aldehyde group onto the pyridine ring.

- Alternatively, oxidation of methyl-substituted pyridines at the 4-position can yield the corresponding aldehyde.

The formylation step must be carefully controlled to avoid overreaction or side products, especially given the presence of the fluorine substituent which can influence reactivity.

Formation of Hydrofluoride Salt

The hydrofluoride salt is formed by treatment of the free aldehyde compound with hydrogen fluoride or hydrofluoric acid sources. This step stabilizes the compound and can improve its handling and storage properties. The hydrofluoride form is often preferred in research applications due to its enhanced solubility and reactivity profile.

Detailed Synthetic Route (Generalized)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Pyridine derivative with suitable leaving group | Precursor for fluorination |

| 2 | Nucleophilic aromatic substitution | Hydrogen fluoride or metal fluoride, elevated temperature | Introduction of fluorine at 3-position |

| 3 | Formylation (Vilsmeier-Haack) | DMF, POCl3, controlled temperature | Introduction of aldehyde group at 4-position |

| 4 | Salt formation | Treatment with HF or hydrofluoric acid | Formation of hydrofluoride salt |

This sequence ensures regioselective substitution and functional group compatibility.

Research Findings and Optimization

- The regioselectivity of fluorination is crucial; 3-position fluorination is favored due to electronic effects in the pyridine ring.

- Reaction conditions such as temperature, solvent, and reagent stoichiometry must be optimized to maximize yield and purity.

- The hydrofluoride salt form enhances compound stability but requires careful handling due to HF’s corrosive nature.

- Literature patents (e.g., US5445763A) discuss related 3-fluoropyridine derivatives and their preparation, emphasizing the importance of controlled fluorination and functionalization steps for high-quality products.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Key Notes |

|---|---|---|

| Fluorination | Nucleophilic aromatic substitution or electrophilic fluorination | Selective 3-position substitution |

| Aldehyde introduction | Vilsmeier-Haack formylation or oxidation | Controlled to avoid side reactions |

| Hydrofluoride salt formation | Reaction with hydrogen fluoride | Stabilizes compound, requires safety measures |

| Reaction control | Temperature, solvent, reagent ratios | Critical for yield and regioselectivity |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-Fluoropyridine-4-carbaldehyde hydrofluoride?

- Methodological Answer : A practical approach involves nucleophilic fluorination of pyridine derivatives followed by aldehyde functionalization. For example, fluorinated pyridine precursors (e.g., 2-chloro-5-fluoropyridine-4-carbaldehyde ) can undergo halogen exchange reactions using hydrofluoride salts under controlled conditions. Reissert hydrofluoride intermediates, as reported in cycloaddition reactions for pyrrole synthesis, may also serve as a template for introducing the hydrofluoride moiety via acid-catalyzed condensation . Patent literature highlights the use of fluorinated benzaldehyde derivatives in multi-step syntheses, suggesting analogous strategies for this compound .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can identify the aldehyde proton (~9-10 ppm) and fluoropyridine ring signals. D2O exchange experiments differentiate exchangeable protons (e.g., hydrofluoride-associated protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, electrospray ionization (ESI-MS) can detect the [M+H]+ ion .

- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) is recommended for unambiguous structural determination, particularly to resolve fluorine positioning and hydrogen bonding in the hydrofluoride moiety .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to the hydrofluoride component, which releases HF upon decomposition:

- Use fluoride-resistant gloves (e.g., nitrile) and work in a fume hood to prevent inhalation .

- Equip labs with calcium gluconate gel for emergency HF exposure treatment .

- Store in airtight containers under inert gas (e.g., argon) to minimize moisture absorption and hydrolysis .

Advanced Research Questions

Q. How does the electronic effect of the fluorine substituent influence the reactivity of the aldehyde group in this compound?

- Methodological Answer : The electron-withdrawing fluorine at the 3-position of the pyridine ring polarizes the aldehyde group, enhancing its electrophilicity. This can be quantified via DFT calculations (e.g., Mulliken charges) to compare reactivity with non-fluorinated analogs. Experimental validation includes monitoring reaction rates with nucleophiles (e.g., Grignard reagents or hydrazines). Crystallographic data from related fluoropyridines (e.g., bond angles and distances in 4-(2-fluorophenyl) derivatives) supports computational models .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions below 0°C to suppress hydrolysis of the aldehyde to carboxylic acid .

- Catalytic Optimization : Use Pd/Cu catalysts for selective fluorination to minimize di- or tri-fluorinated byproducts .

- Chromatographic Monitoring : Employ HPLC (C18 columns, acetonitrile/water mobile phase) to track purity and isolate intermediates .

Q. How can computational modeling predict the compound’s behavior in biological systems?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases or phosphatases) using software like AutoDock Vina. Reference fluorinated inhibitors (e.g., PF-06683324) for validation .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. The compound’s logP (~1.5–2.0) and hydrogen-bonding capacity (from crystallography ) inform bioavailability predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.